molecular formula C16H22N4O3 B3983784 1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one

1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one

Cat. No.: B3983784
M. Wt: 318.37 g/mol
InChI Key: AWAQNRKDZWLJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propan-1-one core linked to a piperazine ring substituted with a 3-(cyclopropylamino)-4-nitrophenyl group.

Properties

IUPAC Name

1-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-2-16(21)19-9-7-18(8-10-19)13-5-6-15(20(22)23)14(11-13)17-12-3-4-12/h5-6,11-12,17H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAQNRKDZWLJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Cyclopropylamine addition: The nitrophenyl intermediate is then reacted with cyclopropylamine to form the cyclopropylamino derivative.

    Piperazine ring formation: The cyclopropylamino derivative is then reacted with a piperazine compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Core Structural Analysis

The compound consists of three key functional groups:

  • Propan-1-one moiety : A ketone group (C=O) attached to a propyl chain.

  • Piperazine ring : A six-membered diamine heterocycle.

  • Substituents :

    • 3-(Cyclopropylamino)-4-nitrophenyl group : A benzene ring with a cyclopropylamine substituent at position 3 and a nitro group at position 4.

Table 1: Key Structural Features

FeatureFunctional Group/PositionRole in Reactivity
Propan-1-oneKetone (C=O)Electrophilic site
Piperazine N1Secondary amineNucleophilic site
Nitro groupElectron-withdrawingDirecting group
CyclopropylaminoBulky amineSteric hindrance

Ketone Reactivity

The propan-1-one group likely participates in standard ketone reactions:

  • Nucleophilic additions : Grignard reagents or alcohols could attack the carbonyl.

  • Reduction : Could yield secondary alcohol (e.g., via NaBH₄ or LiAlH₄).

  • Enolate formation : Base-induced deprotonation for alkylation or acylation.

Piperazine Ring Modifications

The secondary amine (N1) may undergo:

  • Quaternization : Reaction with alkyl halides to form quaternary ammonium salts.

  • Acetylation : Amide formation with acyl chlorides.

  • Complexation : Metal coordination (e.g., with transition metals).

Substituent-Specific Reactions

  • Nitro Group Reduction :

    • Reduction to amine : Using catalytic hydrogenation or Fe/HCl.

    • Impact : Converts electron-withdrawing nitro to electron-donating amine, altering reactivity.

  • Cyclopropylamino Substituent :

    • Ring-opening : Acidic conditions may cleave the cyclopropane ring.

    • Amide formation : Reaction with acylating agents.

Structural Similarity to Related Compounds

CompoundKey DifferenceSource
1-{4-(4-Nitrophenyl)piperazin-1-yl}propan-1-one Lacks cyclopropylamino substituent
(2-Chlorophenyl){4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}methanone Aryl ketone instead of propyl ketone
{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}(4-methoxyphenyl)methanone Methoxyphenyl ketone substituent

Synthetic Insights from Salts

Data from salts of 4-nitrophenylpiperazine ( ) suggest:

  • Acid-base reactions : Protonation at the piperazine N1 in acidic conditions.

  • Crystallization : Slow evaporation in methanol/ethanol mixtures yields stable salts.

Limitations and Research Gaps

  • No direct reaction data : None of the sources explicitly describe chemical reactions for the query compound.

  • Inference from analogs : The analysis relies on extrapolation from structurally similar molecules.

  • Experimental validation needed : Proposed pathways require experimental confirmation.

Scientific Research Applications

Basic Information

  • Molecular Formula : C16H22N4O3
  • Molecular Weight : 306.37 g/mol
  • CAS Number : 443637-86-3

Physical Properties

PropertyValue
Boiling PointPredicted ~ 656.2 °C
Density1.402 g/cm³
pKa1.08

Pharmacological Studies

The compound has been investigated for its potential pharmacological activities, particularly as an antidepressant and anxiolytic agent. Its structural similarity to known piperazine-based drugs suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study: Antidepressant Activity

A study exploring the antidepressant effects of similar compounds demonstrated that modifications in the piperazine ring could enhance binding affinity to serotonin receptors, indicating potential therapeutic benefits for mood disorders.

Neuropharmacology

Research into the neuropharmacological effects of this compound has indicated that it may have implications in treating conditions such as anxiety disorders and schizophrenia . The presence of the cyclopropylamino group is hypothesized to contribute to its efficacy by modulating receptor activity in the central nervous system.

Case Study: Receptor Binding Affinity

In vitro studies have shown that derivatives of this compound exhibit varying degrees of binding affinity to D2 dopamine receptors, which are critical targets in the treatment of schizophrenia.

Synthesis and Medicinal Chemistry

The synthesis of 1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one involves several steps, including the formation of the piperazine ring and subsequent functionalization with nitrophenyl and cyclopropyl groups. This synthetic pathway has been optimized for yield and purity, making it accessible for further research.

Table: Synthetic Pathway Overview

StepReaction TypeKey Reagents
Formation of PiperazineCyclizationPiperazine precursors
Nitrophenyl AdditionElectrophilic SubstitutionNitrobenzene derivatives
Cyclopropyl Group IntroductionAlkylationCyclopropylamine

Toxicological Assessments

Toxicological studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit low toxicity, further investigations are necessary to establish comprehensive safety data.

Case Study: Safety Profile Evaluation

A comparative study on similar piperazine derivatives showed that modifications can significantly alter toxicity levels, underscoring the importance of structural analysis in drug development.

Mechanism of Action

The mechanism of action of 1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylamino and nitrophenyl groups play a crucial role in binding to these targets, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound shares a piperazine-propan-1-one backbone with several derivatives reported in the literature. Differences arise in the substituents on the phenyl ring and piperazine moiety, which influence electronic properties, solubility, and target interactions.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents on Phenyl Ring Piperazine Modification Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound: 1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one Cyclopropylamino, nitro None C₁₇H₂₁N₅O₂ 327.39 Hypothesized CNS or anticancer activity N/A
BIA (1-(3,4-dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one) Dihydroxy, nitro, trifluoromethyl 3-(Trifluoromethyl)phenyl C₂₀H₂₀F₃N₃O₅ 439.39 A2A adenosine receptor inhibition
Compound 5o () 4-Nitroimidazole, benzyl, ethyl, sulfanyl 4-(4-Nitrophenyl)piperazine C₂₆H₂₈N₆O₃S 504.60 Anticancer activity (MCF-7, PC-3 cells)
1-(3-Fluoro-4-{4-[(2-fluorophenyl)carbonyl]piperazinyl}phenyl)propan-1-one Fluoro 2-Fluorobenzoyl C₂₁H₂₁F₂N₂O₂ 375.41 Structural analog; fluorinated groups
FAI-10 (3-(4-acetylpiperazin-1-yl)-1-(4-(heptyloxy)phenyl)propan-1-one) Heptyloxy Acetyl C₂₃H₃₄N₂O₃ 398.53 High lipophilicity (93% purity)

Pharmacological Activity Comparisons

  • Its trifluoromethyl group enhances binding affinity compared to the target compound’s cyclopropylamino group .
  • Nitroimidazole Derivatives () : Compounds like 5o exhibit cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cells, with IC₅₀ values in the micromolar range. The nitro group may contribute to redox-mediated DNA damage, a mechanism possibly shared with the target compound .
  • Fluorinated Analogs () : Fluorine substituents improve metabolic stability and membrane permeability. The compound in lacks the nitro group but shares a propan-1-one-piperazine scaffold, suggesting divergent biological targets .

Biological Activity

1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one is a complex organic compound with significant potential in pharmacology. Its structure includes a piperazine moiety, which is known for its diverse biological activities, including anti-psychotic, anti-malarial, and anti-cancer properties. This article explores the biological activity of this compound, supported by data from various studies and case reports.

  • Molecular Formula : C16H22N4O3
  • Molecular Weight : 306.37 g/mol
  • CAS Number : 2916751

The compound exhibits its biological activity primarily through interaction with neurotransmitter systems and various cellular pathways. The piperazine ring is crucial for binding to serotonin and dopamine receptors, which are implicated in mood regulation and psychotropic effects. Additionally, the nitrophenyl group may enhance the compound's reactivity and biological effects by participating in electron transfer processes.

Anticancer Activity

Studies have shown that derivatives of piperazine can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been demonstrated to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells, by modulating signaling pathways associated with cell survival and death .

Antimicrobial Properties

Research indicates that piperazine derivatives possess antimicrobial activity. The presence of the nitrophenyl group enhances this effect, providing a mechanism for disrupting bacterial cell walls or inhibiting essential enzymatic functions .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. Piperazine derivatives have been studied for their ability to modulate neurotransmitter levels, which could lead to therapeutic effects in anxiety and depression .

Case Studies

StudyFindings
Chaudhary et al. (2006)Identified anti-malarial properties in piperazine derivatives, suggesting similar potential for this compound.
Lu (2007)Demonstrated that nitrophenyl-piperazine compounds can influence potassium channels, indicating neuropharmacological applications.
Elliott (2011)Reviewed the general pharmacological activities of piperazine derivatives, highlighting their therapeutic potential across various diseases.

Biological Activity Summary

Activity TypeMechanismReference
AnticancerInduces apoptosis via signaling modulation
AntimicrobialDisrupts cell wall synthesis
NeuropharmacologicalModulates neurotransmitter levels

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Key signals include:
    • Nitro group : Aromatic protons adjacent to -NO₂ resonate at δ ~8.2–8.5 ppm (doublet, J = 2.4 Hz).
    • Cyclopropylamino : Methine protons at δ ~2.6–3.1 ppm (multiplet).
    • Piperazine : Methylene protons near δ ~3.4–3.8 ppm (see ) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₉H₂₄N₅O₃: m/z 394.18) and fragmentation patterns.

Advanced: How can molecular docking elucidate potential anticancer mechanisms?

Q. Methodological Answer :

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or DNA repair enzymes (e.g., PARP) based on structural analogs ().
  • Docking workflow :
    • Prepare ligand (optimize geometry with DFT at B3LYP/6-31G* level).
    • Grid generation: Focus on active sites (e.g., ATP-binding pocket).
    • Scoring: Use AutoDock Vina; prioritize poses with hydrogen bonds to catalytic residues (e.g., Lys268 in EGFR).
  • Validation : Compare docking scores (ΔG ~-9.5 kcal/mol) with known inhibitors (e.g., Erlotinib: ΔG -10.2 kcal/mol) .

Advanced: What strategies resolve discrepancies between calculated and observed elemental analysis data?

Q. Methodological Answer :

  • Common issues : Hygroscopicity or residual solvents (e.g., DMF) may skew carbon/nitrogen ratios.
  • Mitigation :
    • Dry samples under high vacuum (10⁻³ mbar, 24 h).
    • Use combustion analysis (CHNS-O) with internal standards (e.g., acetanilide).
    • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Advanced: How do catalytic methods optimize hydrogenation of nitro intermediates?

Q. Methodological Answer :

  • Catalyst choice : Pd/C (10% w/w) in DMF at 50 psi H₂, 60°C achieves >95% conversion ().
  • Reaction monitoring : Track nitro-to-amine conversion via FT-IR (disappearance of NO₂ stretch at ~1520 cm⁻¹).
  • Byproduct control : Add NH₄OAc to suppress over-reduction to hydroxylamines .

Basic: What cell-based assays are suitable for evaluating cytotoxicity?

Q. Methodological Answer :

  • Cell lines : Use MCF-7 (breast adenocarcinoma) or PC-3 (prostate cancer) in RPMI-1640 media with 10% FBS ().
  • Protocol :
    • Seed cells in 96-well plates (5,000 cells/well).
    • Treat with compound (0.1–100 µM, 48 h).
    • Assess viability via MTT assay (λ = 570 nm).
      Data Interpretation : IC₅₀ values <10 µM suggest therapeutic potential .

Advanced: How does X-ray crystallography validate molecular geometry?

Q. Methodological Answer :

  • Crystal growth : Use slow evaporation (e.g., ethanol/dichloromethane 1:1) to obtain single crystals.
  • Key metrics :
    • Torsion angles : Confirm planarity of nitroaromatic ring (e.g., C-N-Cp = 178.5°).
    • Intermolecular interactions : C-H···O hydrogen bonds (2.8–3.2 Å) stabilize crystal packing () .
  • Software : Refine structures with SHELXL (R-factor <5%) .

Advanced: How to address low yields in piperazine coupling reactions?

Q. Methodological Answer :

  • Optimization variables :
    • Solvent : Switch from DMF to DCM for less polar intermediates.
    • Base : Replace TEA with DIPEA to reduce side reactions.
    • Temperature : Lower to 0°C for sensitive intermediates ().
  • Yield improvement :
    • Use Schlenk techniques to exclude moisture.
    • Purify via flash chromatography (SiO₂, ethyl acetate/hexane gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one
Reactant of Route 2
Reactant of Route 2
1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.